N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
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Overview
Description
N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a synthetic compound, characterized by its unique structure that combines various chemical groups such as thiadiazole, benzo[d][1,3]dioxole, and phenylpropanamide. Its synthesis and applications have been explored extensively due to its potential use in different fields, including chemistry, biology, and medicine.
Preparation Methods
The synthetic route for N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide involves multiple steps, starting with the preparation of the intermediate benzo[d][1,3]dioxol-5-ylamine. This intermediate is then reacted with 2-bromoacetic acid to form the benzo[d][1,3]dioxol-5-ylamino-2-oxoethyl bromide. The next step involves the reaction of this compound with 5-mercapto-1,3,4-thiadiazole to obtain the target thiadiazole compound. Finally, the thiadiazole intermediate is condensed with 3-phenylpropanoic acid to yield the desired product.
Industrial production methods for this compound could potentially involve optimization of the reaction conditions to increase yield and efficiency, such as adjusting temperature, solvent choice, and reaction times. Scaling up the synthesis would also require consideration of factors such as purification techniques and waste management.
Chemical Reactions Analysis
N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide undergoes various chemical reactions. Oxidation and reduction reactions are possible due to the presence of reactive groups in the molecule. For example, the benzo[d][1,3]dioxole group could undergo oxidation, while the thiadiazole ring might participate in reduction reactions.
Substitution reactions are also common, particularly involving the amine and thiadiazole groups. Typical reagents for these reactions include halogens, acids, and bases, with specific conditions varying depending on the desired product. Major products from these reactions could include various derivatives with modified functional groups, potentially enhancing the compound's properties for specific applications.
Scientific Research Applications
N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has been explored for its potential applications in scientific research. In chemistry, it serves as a versatile intermediate for the synthesis of more complex molecules. In biology and medicine, its unique structure offers potential as a therapeutic agent, with research focusing on its activity against various diseases. Potential uses include acting as an anti-inflammatory, antimicrobial, or anticancer agent. Industrially, it could be used in the development of new materials or as a precursor for other valuable compounds.
Mechanism of Action
The mechanism of action for N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide likely involves interactions with specific molecular targets and pathways. Its benzo[d][1,3]dioxole group might interact with enzymes or receptors, influencing biochemical pathways. The thiadiazole ring could also play a role in its biological activity, potentially affecting cellular processes such as signal transduction or gene expression.
Comparison with Similar Compounds
Comparing N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide with similar compounds highlights its uniqueness. Compounds such as this compound might differ in the substitution patterns or the specific functional groups attached, influencing their properties and applications. By understanding these differences, researchers can design compounds with tailored properties for specific uses. Similar compounds might include those with variations in the benzo[d][1,3]dioxole group or the thiadiazole ring, each offering distinct benefits and challenges.
Properties
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S2/c25-17(9-6-13-4-2-1-3-5-13)22-19-23-24-20(30-19)29-11-18(26)21-14-7-8-15-16(10-14)28-12-27-15/h1-5,7-8,10H,6,9,11-12H2,(H,21,26)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTZKNSBVGUZQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(S3)NC(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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